4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol
CAS No.:
Cat. No.: VC17859539
Molecular Formula: C11H19NOS
Molecular Weight: 213.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NOS |
|---|---|
| Molecular Weight | 213.34 g/mol |
| IUPAC Name | 4-[1-(3-methylthiophen-2-yl)ethylamino]butan-2-ol |
| Standard InChI | InChI=1S/C11H19NOS/c1-8-5-7-14-11(8)10(3)12-6-4-9(2)13/h5,7,9-10,12-13H,4,6H2,1-3H3 |
| Standard InChI Key | YEPIEHJJEIRGLG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)C(C)NCCC(C)O |
Introduction
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is a complex organic compound featuring a butanol backbone with an amino group and a thiophene moiety. Its chemical structure includes a butan-2-ol unit with an amino group attached to the fourth carbon and a side chain consisting of a 3-methylthiophen-2-yl group attached to the first carbon of the ethyl chain. This unique arrangement contributes to its potential biological activities and applications.
Synthesis and Preparation
The synthesis of 4-{[1-(3-methylthiophen-2-yl)ethyl]amino}butan-2-ol can be achieved through various organic synthesis methods. These methods typically involve the reaction of appropriate starting materials, such as thiophene derivatives and butanol derivatives, under controlled conditions to form the desired compound. The choice of synthesis method often depends on the availability of starting materials and the desired yield.
Related Compounds
Several compounds share structural similarities with 4-{[1-(3-methylthiophen-2-yl)ethyl]amino}butan-2-ol. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methylthiophene | Simple thiophene without amino or alcohol groups | Lacks functional groups present in the target compound |
| 2-Amino-butanol | Lacks thiophene moiety; simpler structure | Basic amino alcohol structure |
| 3-(5-Methylthienyl)-propanol | Similar thiophene structure; different carbon chain length | Different chain length compared to butanol backbone |
Storage and Handling
Proper storage conditions for 4-{[1-(3-methylthiophen-2-yl)ethyl]amino}butan-2-ol are not well-documented, but it is generally recommended to store organic compounds in a cool, dry place away from direct sunlight and incompatible substances. Shipping and handling should follow standard protocols for organic chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume